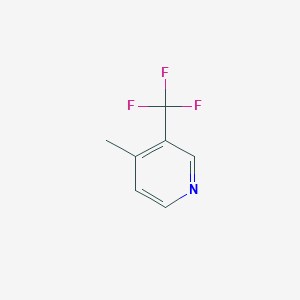

4-Methyl-3-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a methyl group at the fourth position and a trifluoromethyl group at the third position on the pyridine ring

Wirkmechanismus

Target of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, contributing to their efficacy in these applications .

Mode of Action

Trifluoromethylpyridines, in general, are thought to interact with their targets in a way that is influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines are used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and logp, can influence its pharmacokinetic profile .

Result of Action

It is known that trifluoromethylpyridines have been used in the protection of crops from pests and in pharmaceutical applications .

Biochemische Analyse

Biochemical Properties

It is known that TFMP derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely influenced by the unique characteristics of the pyridine moiety and the trifluoromethyl group .

Cellular Effects

Tfmp derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that TFMP derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that TFMP derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that TFMP derivatives can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that TFMP derivatives can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that TFMP derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

It is known that TFMP derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(trifluoromethyl)pyridine typically involves the trifluoromethylation of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The methyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Vergleich Mit ähnlichen Verbindungen

4-Trifluoromethylpyridine: Similar in structure but lacks the methyl group at the fourth position.

3-Trifluoromethylpyridine: Similar but with the trifluoromethyl group at the third position without the methyl group.

4-Methylpyridine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.

Uniqueness: 4-Methyl-3-(trifluoromethyl)pyridine is unique due to the combined presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and physical properties.

Biologische Aktivität

4-Methyl-3-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including agriculture and medicine.

Chemical Structure and Synthesis

This compound has the molecular formula C6H6F3N and features a pyridine ring substituted with a methyl group and a trifluoromethyl group. The trifluoromethyl group often enhances the compound's lipophilicity and biological activity due to its electron-withdrawing properties.

Synthesis methods typically involve the introduction of the trifluoromethyl group through electrophilic fluorination or by using trifluoromethylating agents in the presence of appropriate catalysts. For instance, one common method employs the use of trifluoromethyl iodide in reactions catalyzed by transition metals .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various trifluoromethylpyridine derivatives, it was found that certain compounds demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL, suggesting potential utility in developing new antimicrobial agents .

Anticancer Potential

The compound's anticancer properties have also been investigated. In vitro studies revealed that this compound can inhibit the proliferation of cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound induced cell cycle arrest at the G0/G1 phase, which is critical for preventing tumor growth .

A comparative analysis of similar compounds indicated that those with a trifluoromethyl group showed enhanced activity against various cancer cell lines, highlighting the significance of this functional group in drug design .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, various derivatives of trifluoromethylpyridines were tested against Ralstonia solanacearum, a bacterium responsible for significant crop losses. The results showed that compounds with higher trifluoromethyl substitution exhibited increased antibacterial activity, with some achieving over 50% inhibition at concentrations of 100 mg/L .

Case Study 2: Anticancer Activity in Vivo

Utilizing an in ovo chick chorioallantoic membrane (CAM) model, researchers assessed the tumor growth inhibition potential of this compound. The compound significantly reduced tumor size compared to controls, demonstrating its potential as an antitumor agent .

Research Findings Summary

| Activity | Cell Line/Pathogen | IC50/MIC | Notes |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 10-50 µg/mL | Effective against common pathogens |

| Anticancer | MDA-MB-231 | Not specified | Induces G0/G1 phase arrest |

| Tumor Inhibition | CAM model | Significant reduction | Demonstrated efficacy in vivo |

Eigenschaften

IUPAC Name |

4-methyl-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-2-3-11-4-6(5)7(8,9)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOMDMLETFHJKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.